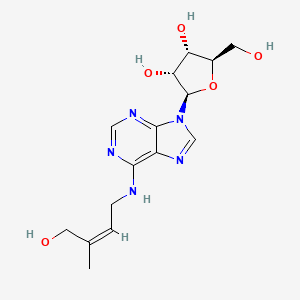

cis-Zeatin riboside

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[(Z)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N5O5/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(24)11(23)9(5-22)25-15/h2,6-7,9,11-12,15,21-24H,3-5H2,1H3,(H,16,17,18)/b8-2-/t9-,11-,12-,15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOSWTRUMMSCNCW-BAJUWZQUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)/CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017777 | |

| Record name | Cis-Zeatin Riboside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15896-46-5 | |

| Record name | Cis-Zeatin Riboside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

cis-Zeatin Riboside: From tRNA Byproduct to Stress-Response Hormone

A Technical Guide on Discovery, Biosynthesis, and Analytical Identification

Executive Summary

For decades, cis-zeatin (cZ) and its riboside conjugate, cis-zeatin riboside (cZR), were dismissed as biological artifacts—mere degradation products of tRNA turnover with negligible hormonal activity.[1] This "tRNA remnant" hypothesis has been dismantled by modern mass spectrometry and functional genomics. We now recognize cZR as a distinct, active cytokinin (CK) pool, particularly dominant in major agronomically important monocots like Zea mays (maize) and Oryza sativa (rice).

This guide outlines the technical evolution of cZR identification, delineates its distinct biosynthetic origin from the canonical trans-zeatin (tZ) pathway, and provides a validated LC-MS/MS workflow for its rigorous quantification.

Part 1: The Biological Context – A Tale of Two Isomers[2]

To identify cZR correctly, one must understand that it is not merely a geometric isomer of tZR in the metabolic sense; it is the product of a completely separate biosynthetic pathway.

The Isomerization Fallacy

Early assumptions held that cis and trans forms interconverted freely via zeatin isomerases. While this enzyme activity exists in vitro, in vivo tracer studies (e.g., in rice and tobacco) demonstrate that cis-trans isomerization is negligible under physiological conditions.[2] The cZ and tZ pools are metabolically distinct.

Biosynthetic Origins

-

The trans-Pathway (Growth): Driven by adenylate-isopentenyltransferases (IPTs). Uses AMP/ADP/ATP and DMAPP from the MEP pathway (plastidial). Primary driver of vigorous cell division.

-

The cis-Pathway (Maintenance/Stress): Driven by tRNA-IPTs (e.g., AtIPT2/9). Prenylates adenosine on tRNA. cZR is released upon tRNA degradation.[3][2][4] This pathway is evolutionarily older and linked to stress maintenance.

Pathway Visualization

The following diagram illustrates the distinct origins, highlighting why cZR must be measured independently from tZR.

Caption: Distinct biosynthetic origins of trans-zeatin (canonical signaling) vs. cis-zeatin (tRNA-derived).

Part 2: Analytical Methodology

The structural difference between cZR and tZR is subtle: the spatial orientation of the hydroxymethyl group on the isoprenoid side chain. They share the same molecular formula (

The "Gold Standard" Workflow

To ensure scientific integrity, the following workflow combines solid-phase extraction (SPE) with high-resolution LC-MS/MS.

Experimental Design Considerations

-

Isotope Dilution: You must use deuterium-labeled internal standards (e.g.,

and -

Extraction Buffer: Avoid acidic heating. While cZ is relatively stable, acidic conditions at high temperatures can induce depurination. A modified Bieleski buffer (Methanol:Water:Formic Acid) at -20°C is preferred.

Analytical Workflow Diagram

Caption: Validated LC-MS/MS workflow for cytokinin profiling. Critical step: Internal Standard addition during extraction.

Part 3: Step-by-Step Protocol

This protocol is adapted from validated methods (Novák et al., 2008; Gajdošová et al., 2011) and optimized for separating isomers.

Reagents

-

Extraction Solvent: Methanol/Water/Formic Acid (15:4:1, v/v/v), pre-cooled to -20°C.

-

Internal Standards:

-zeatin riboside and -

Columns: C18 Reverse Phase (e.g., Acquity BEH C18) or Phenyl-Hexyl (superior for isomer separation).

Protocol Steps

| Step | Action | Mechanistic Rationale |

| 1. Homogenization | Grind 50–100 mg fresh tissue in liquid | Stops enzymatic activity immediately (preventing tRNA degradation which artificially elevates cZ). |

| 2. Extraction | Add 1 mL cold extraction solvent. Add Internal Standards (10 pmol) immediately. | Internal standards must experience the same extraction efficiency and matrix effects as the analyte. |

| 3. Incubation | Extract at -20°C for 30 mins. Centrifuge at 20,000 x g (4°C, 15 min). | Cold extraction minimizes chemical degradation. |

| 4. Purification (SPE) | Pass supernatant through an HLB (Hydrophilic-Lipophilic Balance) column. Wash with 5% MeOH. Elute with 80% MeOH. | Removes chlorophyll and bulk proteins that suppress ionization in the MS source. |

| 5. Concentration | Evaporate eluate to dryness (SpeedVac) and reconstitute in 40 | Concentrates the analyte for trace-level detection. |

| 6. LC Separation | Inject onto UHPLC. Gradient: 0.1% Formic Acid (A) vs Acetonitrile (B). | Critical: A standard C18 gradient often co-elutes isomers. Use a shallow gradient (e.g., 5% to 30% B over 15 mins) to resolve cZR from tZR. |

Mass Spectrometry Parameters (MRM)

The following transitions are typical for Zeatin Riboside. Note that cZR and tZR share these transitions; Retention Time (

| Analyte | Precursor ( | Product ( | Retention Time (Typical) |

| tZR | 352.2 | 220.1 | ~4.5 min |

| cZR | 352.2 | 220.1 | ~5.2 min |

| 357.2 | 225.1 | ~4.5 min |

Note: cZR typically elutes after tZR on C18 columns due to intramolecular hydrogen bonding making the cis-isomer slightly more hydrophobic in this context, though order can flip on alternative stationary phases.

Part 4: Data Interpretation & Troubleshooting

Distinguishing Artifacts

If you observe high levels of cis-zeatin free base (cZ) but low this compound (cZR), suspect tRNA hydrolysis during extraction .

-

Validation: Check your

recovery. If recovery is low (<10%), your extraction failed. If recovery is high but endogenous levels are erratic, you likely have enzymatic contamination.

Biological Significance Ratios

Do not report absolute concentrations in isolation. Report the cZ/tZ ratio .

-

Ratio < 1: Typical for Arabidopsis and many dicots (tZ dominant).

-

Ratio > 1: Typical for Maize, Rice, and Chickpea (cZ dominant).[5] A shift toward cZ dominance in a "tZ plant" often indicates stress (salt, heat, or pathogen attack).

References

-

Gajdošová, S., et al. (2011). Distribution, biological activities, metabolism, and the conceivable function of cis-zeatin-type cytokinins in plants.[1][5] Journal of Experimental Botany, 62(8), 2827–2840. Link

-

Kasahara, H., et al. (2004). Distinct isoprenoid origins of cis- and trans-zeatin biosyntheses in Arabidopsis. Journal of Biological Chemistry, 279(14), 14049–14054. Link

-

Miyawaki, K., et al. (2006). Roles of tRNA isopentenyltransferases in the biosynthesis of cytokinins in Arabidopsis.[5] Proceedings of the National Academy of Sciences, 103(44), 16598–16603. Link

-

Novák, O., et al. (2008). A new technique for the determination of cytokinins in minute amounts of plant tissue using ultra-performance liquid chromatography–electrospray tandem mass spectrometry. Plant Methods, 4, 17. Link

-

Kudo, T., et al. (2012). The trans-zeatin-type side-chain modification of cytokinins controls rice growth. Plant Physiology, 160(4), 1910-1922. Link

Sources

- 1. The role of cis-zeatin-type cytokinins in plant growth regulation and mediating responses to environmental interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytokinin Activity of cis-Zeatin and Phenotypic Alterations Induced by Overexpression of Putative cis-Zeatin-O-glucosyltransferase in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the difference between trans-zeatin and Cis-Zeatin_Chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | IPT9, a cis-zeatin cytokinin biosynthesis gene, promotes root growth [frontiersin.org]

cis-Zeatin Riboside: Metabolic Flux, Precursor Potential, and Analytical Characterization

The following technical guide is structured to address the specific biochemical role of cis-Zeatin Riboside (cZR), challenging historical misconceptions and positioning it as a distinct, bioactive precursor in plant signaling.

Technical Whitepaper | Version 2.0

Executive Summary

Historically dismissed as a degradation byproduct of tRNA with negligible biological activity, this compound (cZR) has undergone a scientific renaissance.[1] Current evidence identifies cZR not merely as metabolic "noise," but as a specific, regulated transport form (pro-hormone) that serves as the immediate precursor to the bioactive cis-zeatin (cZ). Unlike its trans-isomer (tZ)—the primary driver of vigorous vegetative growth—the cZR-cZ module is now understood to be a critical regulator of stress responses (phosphate starvation, pathogen defense) and developmental maintenance.

This guide provides a rigorous examination of cZR’s metabolic trajectory, its conversion to active forms, and the precise LC-MS/MS methodologies required to distinguish it from its isomer.

Molecular Identity & Biosynthetic Origin

To understand cZR as a precursor, one must first distinguish its origin from the canonical trans-zeatin pathway. The two isomers are synthesized via parallel, largely non-overlapping routes.

| Feature | trans-Zeatin Riboside (tZR) | This compound (cZR) |

| Primary Biosynthesis | tRNA-Independent: Direct adenylate isopentenylation by IPT enzymes (IPT1, 3, 5, 7).[2] | tRNA-Dependent: Prenylation of tRNA at A37 by tRNA-IPTs (IPT2, 9), followed by tRNA degradation.[3] |

| Primary Precursor | AMP/ADP/ATP + DMAPP | Prenylated-tRNA |

| Transport Route | Predominantly Xylem (Root-to-Shoot) | Predominantly Phloem (Shoot-to-Root/Systemic) |

| Physiological Role | Cell division, shoot initiation, vigorous growth. | Stress adaptation, maintenance, defense. |

The "tRNA Decay" Paradigm

cZR is generated through the turnover of tRNA containing a cis-hydroxyisopentenyl group. Consequently, cZR levels are inextricably linked to the rate of protein synthesis and tRNA turnover, making it a unique metabolic sensor of cellular status.

Metabolic Trajectory: The Precursor Role

The designation of cZR as a "precursor" is functionally accurate in two distinct contexts: as a circulating pro-hormone and as a substrate for conjugation .

Activation: The cZR cZ Conversion

cZR is the mobile, translocation-competent form. Upon reaching target tissues (e.g., stressed roots or pathogen-infected leaves), it acts as the substrate for the LONELY GUY (LOG) family of phosphoribohydrolases.

-

Mechanism: LOG enzymes catalyze the specific hydrolytic removal of the ribose moiety from cZR (and its nucleotide cZRMP).

-

Significance: While cZ has lower affinity for the AHK4 receptor compared to tZ, it retains significant affinity for AHK3 , mediating specific stress-response signaling. Therefore, cZR is the "prodrug" that maintains the bioactive pool of cZ.

The Isomerization Debate (cZR tZR)

A critical question in drug development and agronomy is whether cZR can convert to the highly active trans-form.

-

Consensus: In most model systems (Arabidopsis, Nicotiana, Oryza), cis-trans isomerization is negligible . The pathways function in parallel.

-

Exception: Zeatin Isomerase activity has been isolated in Phaseolus vulgaris (common bean), suggesting that in specific species, cZR could serve as a reservoir for tZ. However, for most applications, cZR should be treated as a precursor only to cZ-type cytokinins.

Downstream Conjugation

Excess cZ produced from cZR is rapidly inactivated to O-glucosides (cZOG). This glycosylation is reversible by

Visualization: The cZR Metabolic Module

The following diagram illustrates the parallel nature of Zeatin metabolism, highlighting the specific "Precursor" role of cZR (highlighted in red/orange pathways) versus the trans-pathway.

Figure 1: The Parallel Cytokinin Metabolic Flux.[1][2][3][5] Note the distinct origin of cZR via tRNA turnover and its primary activation route via LOG enzymes.[5] The isomerization pathway (dotted) is functionally restricted in most species.

Analytical Methodologies: Distinguishing Isomers

The mass difference between cis and trans zeatin riboside is zero . They are isobaric (

Extraction Protocol (Cold-Chain Mandatory)

Rationale: Cytokinins are labile. Enzymatic conversion must be halted immediately.

-

Tissue Homogenization: Grind 50–100 mg fresh tissue in liquid nitrogen.

-

Extraction Buffer: Add 1 mL modified Bieleski buffer (methanol:water:formic acid, 15:4:1, v/v/v) pre-cooled to -20°C.

-

Critical Step: Spike with stable isotope-labeled internal standards ([^2H_5]tZR and [^15N_4]cZR ) immediately. Do not use a generic "Zeatin" standard; use isomer-specific isotopologues if available, or rely on retention time relative to tZR-d5.

-

-

Incubation: 12h at -20°C (passive extraction).

-

Purification (SPE):

-

Centrifuge (15,000 x g, 10 min, 4°C).

-

Pass supernatant through an Oasis HLB or C18 SPE cartridge (equilibrated with methanol then water).

-

Wash with 5% methanol.

-

Elute with 80% methanol. Evaporate to dryness and reconstitute in initial mobile phase.

-

LC-MS/MS Quantitation Parameters

Separation Strategy: The cis-isomer is more polar and typically elutes before the trans-isomer on C18 chemistries.

Instrument: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6495 or Sciex QTRAP).

Column: C18 Reverse Phase (e.g., Cortecs C18 or Zorbax Eclipse Plus), 1.6 - 2.1

| Parameter | Setting |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid |

| Gradient | 0-1 min: 5% B; 1-8 min: linear to 40% B. (Slow gradient required for isomer resolution). |

| Flow Rate | 0.3 - 0.4 mL/min |

| MRM Transition (Quant) | |

| MRM Transition (Qual) | |

| Retention Time (Approx) | cZR: ~4.2 min |

Note: Retention times will vary by system, but cZR consistently elutes earlier due to the steric hindrance of the cis-hydroxyl group reducing interaction with the C18 stationary phase.

Physiological Implications for Drug & Agrochemical Development

The "Stress Hormone" Paradigm

Research indicates that while tZ drops during phosphate starvation or osmotic stress, cZR and cZ levels often maintain or increase.

-

Application: Agrochemicals that inhibit the degradation of cZR (CKX inhibitors) or promote tRNA-IPT activity could engineer crops with "stay-green" phenotypes under drought stress without the yield penalty associated with constitutive tZ overexpression.

Pathogen Defense

cZR accumulation has been linked to resistance against biotrophic pathogens (e.g., Pseudomonas). The cZ pathway appears to modulate the salicylic acid/jasmonic acid crosstalk differently than the tZ pathway.

References

-

Miyawaki, K., et al. (2006). cis-Zeatin biosynthesis in Arabidopsis is predominantly via the tRNA pathway. Plant Physiology. Link

-

Gajdošová, S., et al. (2011). Distribution, biological activities, metabolism, and the conceivable function of cis-zeatin-type cytokinins in plants. Journal of Experimental Botany. Link

-

Kudo, T., et al. (2010). The role of cis-zeatin-type cytokinins in plant growth regulation and mediating responses to environmental interactions.[6] Journal of Experimental Botany. Link

-

Sakakibara, H. (2006). Cytokinins: Activity, Biosynthesis, and Translocation. Annual Review of Plant Biology. Link

-

Hirose, N., et al. (2008). Regulation of cytokinin biosynthesis, compartmentalization and translocation. Journal of Experimental Botany. Link

Sources

- 1. Cytokinin Activity of cis-Zeatin and Phenotypic Alterations Induced by Overexpression of Putative cis-Zeatin-O-glucosyltransferase in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. The trans-zeatin-type side-chain modification of cytokinins controls rice growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the difference between trans-zeatin and Cis-Zeatin_Chemicalbook [chemicalbook.com]

The "Stress-Maintenance" Cytokinin: A Technical Guide to cis-Zeatin Riboside (cZR)

Executive Summary

For decades, cis-zeatin (cZ) and its riboside conjugate (cis-zeatin riboside, cZR) were dismissed as biologically inactive byproducts of tRNA degradation, overshadowed by their highly active isomer, trans-zeatin (tZ). This paradigm has shifted. Emerging research identifies cZR not merely as a degradation product, but as a distinct, regulated stress-response hormone.

This guide provides a technical deep-dive for researchers and drug developers. It details the unique biosynthetic pathways of cZR, its specific role in maintaining basal cytokinin signaling under growth-limiting conditions (drought, salinity, pathogen attack), and the precise LC-MS/MS methodologies required to distinguish it from its trans-isomer.

Biosynthesis & Metabolism: The tRNA Pathway

Unlike trans-zeatin, which is synthesized de novo via the AMP/ADP/ATP-IPT pathway, cZR is predominantly derived from the degradation of prenylated tRNAs. This distinction is critical for understanding its stress-inducibility.

The tRNA-IPT Mechanism

-

Enzymes: In Arabidopsis, IPT2 and IPT9 (tRNA-isopentenyltransferases) prenylate specific tRNAs.

-

Process: The cis-hydroxylation occurs on the prenyl group attached to the tRNA. Upon tRNA turnover (degradation), cZ-nucleotides are released and subsequently converted to cZR and cZ.

-

Stress Link: Stress conditions often accelerate tRNA turnover or modify tRNA modification rates, directly linking cellular stress status to cZR accumulation.

Metabolic Fate and Isomerization

-

Lack of Isomerization: A critical concept for experimental design is the lack of significant cis-to-trans isomerization in most plants. The cZ and tZ pools are metabolically distinct.

-

Inactivation: cZ is susceptible to O-glucosylation by specific glycosyltransferases (e.g., cZOGT1 and cZOGT2 in rice), forming O-glucosyl-cZ (cZOG), a storage form that can be reactivated by

-glucosidases.

Visualization: Biosynthetic Divergence

Caption: Distinct biosynthetic pathways for trans-Zeatin (de novo) and cis-Zeatin (tRNA degradation).

Physiological Roles: The "Stress-Maintenance" Hypothesis

While trans-zeatin drives active cell division and shoot growth, its levels often plummet under stress. cZR levels, conversely, remain stable or increase.

The Maintenance Hypothesis

cZR is hypothesized to function as a "maintenance" cytokinin. It binds to cytokinin receptors (HKs) with lower affinity than tZ (particularly in Arabidopsis), providing a low-level "hum" of signaling. This prevents the complete cessation of cytokinin-dependent metabolic processes while the plant suppresses vigorous growth to conserve energy.

Receptor Specificity

-

Arabidopsis: cZ has low affinity for AHK2 and AHK3 and negligible affinity for AHK4/CRE1.

-

Monocots (Rice/Maize): A crucial evolutionary divergence. Rice receptors OsHK3 and OsHK4 show comparable affinity for cZ and tZ. This explains why cZ-type cytokinins are the dominant form in many monocot crops and play a more active role in their stress response.

Specific Stress Responses

| Stress Type | cZR Dynamics | Physiological Outcome |

| Drought | Accumulates while tZR decreases. | Maintains minimal metabolic activity; regulates stomatal conductance (species-dependent). |

| Salinity | Maintained/Increased . | Associated with "stress memory" and salt tolerance in halophytes. |

| Phosphate Starvation | Increases (cZ:tZ ratio shifts). | Promotes root hair elongation to increase Pi uptake (tZ typically inhibits root growth). |

| Pathogens | Induces Resistance . | cZ enhances resistance to Pseudomonas syringae, though less potently than tZ, modulating defense gene expression. |

Visualization: Stress Signaling Model

Caption: Differential signaling: Stress shifts balance from tZR (growth) to cZR (adaptation).

Technical Workflow: Quantification of cZR

Accurate quantification is the biggest hurdle in cZR research. cZR and tZR are isomers (same mass: 351.38 Da). Standard Mass Spectrometry cannot distinguish them without chromatographic separation.

Experimental Protocol: Self-Validating Extraction

Objective: Extract cZR without degradation or isomerization.

-

Tissue Harvest: Flash freeze samples in liquid nitrogen immediately.

-

Extraction Buffer: Use Bieleski’s solvent (Methanol:Water:Formic Acid, 15:4:1) or modified cold 70% Ethanol .

-

Critical Additive: Add Sodium Diethyldithiocarbamate (400 µg/g FW) as an antioxidant to prevent oxidation.

-

-

Internal Standardization (Self-Validation):

-

You MUST spike samples with a stable isotope-labeled internal standard (e.g., [²H₅]cZR or [¹³C₅]cZR ) before homogenization.

-

Why: This accounts for extraction losses and matrix effects. Without this, quantification is qualitative at best.

-

Purification (SPE)

A two-step Solid Phase Extraction (SPE) is recommended for complex plant matrices:

-

C18 Cartridge: Removes lipophilic pigments (chlorophyll).[1]

-

MCX (Mixed-Mode Cation Exchange): Retains cytokinins (bases) while washing away acidic and neutral interferences. Elute with 0.35M NH₄OH in 60% Methanol .

LC-MS/MS Parameters (Isomer Separation)

This is the most critical step. You must achieve baseline separation of cZR and tZR.

-

Instrument: UHPLC coupled to Triple Quadrupole MS (e.g., QTRAP 6500+ or TQ-XS).

-

Column: High-efficiency C18 (e.g., Phenomenex Kinetex C18 , 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase:

-

A: Water + 0.08% Acetic Acid (or 0.1% Formic Acid).

-

B: Acetonitrile + 0.08% Acetic Acid.[2]

-

-

Gradient: A shallow gradient is required for isomer separation.

-

Example: 2% B to 15% B over 12 minutes.

-

Retention: tZR typically elutes after cZR on C18 columns.

-

-

MRM Transitions (Quantifier/Qualifier):

-

cZR: 352.2 > 220.1 (Quant), 352.2 > 136.1 (Qual).

-

[²H₅]cZR: 357.2 > 225.1.

-

Visualization: Analytical Workflow

Caption: Validated workflow for cZR quantification using isotope dilution and LC-MS/MS.

References

-

Gajdošová, S., et al. (2011). "Distribution, biological activities, metabolism, and the conceivable function of cis-zeatin-type cytokinins in plants." Journal of Experimental Botany. Link

-

Miyawaki, K., et al. (2006). "Roles of tRNA-isopentenyltransferases in the biosynthesis of cytokinins in Arabidopsis thaliana." PNAS.[3] Link

-

Kudo, T., et al. (2012). "The role of cis-zeatin-type cytokinins in plant growth regulation and mediating responses to environmental interactions." Journal of Experimental Botany. Link

-

Großkinsky, D. K., et al. (2013). "cis- and trans-Zeatin differentially modulate plant immunity." Plant Signaling & Behavior. Link

-

Ko, D., et al. (2014).[4] "Arabidopsis ABCG14 is essential for the root-to-shoot translocation of cytokinin."[3] PNAS.[3] Link

-

Svačinová, J., et al. (2012). "A new approach for cytokinin isolation from Arabidopsis tissues using SPE and immunoaffinity chromatography." Plant Methods. Link

Sources

An In-Depth Technical Guide to cis-Zeatin Riboside Metabolism and Degradation in vivo

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-Zeatin riboside (cZR) is a naturally occurring cytokinin, a class of phytohormones that play a pivotal role in regulating numerous aspects of plant growth and development.[1] While historically considered less active than its trans-isomer, recent research has highlighted the significant physiological roles of cis-zeatin and its derivatives, necessitating a deeper understanding of their metabolic fate in vivo.[2][3] This technical guide provides a comprehensive overview of the metabolic pathways and degradation processes of cZR, offering field-proven insights into the experimental design and methodologies required for its study. We will delve into the key enzymatic conversions, including hydrolysis, glucosylation, and irreversible degradation, and provide detailed protocols for the extraction, purification, and quantification of cZR and its metabolites. This guide is intended to equip researchers, scientists, and drug development professionals with the knowledge and practical tools to investigate the intricate lifecycle of this important signaling molecule.

Introduction: The Emerging Significance of this compound

Cytokinins are N6-substituted adenine derivatives that are central to the regulation of cell division, differentiation, and various developmental processes in plants.[1][4] Among the naturally occurring cytokinins, zeatin and its riboside exist as cis and trans isomers. For many years, the trans isomer of zeatin riboside (tZR) was considered the biologically active form, while cZR was often dismissed as a less active byproduct.[3] However, a growing body of evidence suggests that cis-zeatin and its derivatives are not only widespread in the plant kingdom but also exhibit distinct biological activities and metabolic regulation.[5] In some plant species and under specific physiological conditions, cis-zeatin-type cytokinins can be the predominant forms, hinting at their unique functional roles.[6] Understanding the in vivo metabolism and degradation of cZR is therefore crucial for elucidating its precise functions in plant physiology and for potential applications in agriculture and drug development.

The Metabolic Landscape of this compound

The in vivo metabolism of cZR is a complex network of enzymatic reactions that modulate its activity, transport, and storage. The primary metabolic pathways include hydrolysis to its free base, glucosylation for inactivation and storage, and irreversible degradation.

Hydrolysis to cis-Zeatin

A key initial step in the metabolism of cZR is its conversion to the free base form, cis-zeatin (cZ), through the action of adenosine nucleosidases. This conversion is significant as the free base is generally considered the most active form of cytokinin, capable of binding to cytokinin receptors and initiating downstream signaling cascades.

Glucosylation: A Mechanism for Inactivation and Homeostasis

Glucosylation is a major pathway for the inactivation and storage of cytokinins. Specific glucosyltransferases catalyze the attachment of a glucose molecule to either the hydroxyl group of the side chain (O-glucosylation) or to a nitrogen atom of the purine ring (N-glucosylation).

-

O-Glucosylation: O-glucosides of cZR and cZ are considered to be readily reversible storage forms. These conjugates are resistant to degradation by cytokinin oxidase/dehydrogenase (CKX) and can be hydrolyzed back to the active free base by β-glucosidases. In maize, specific O-glucosyltransferases with high substrate specificity for cis-zeatin have been identified, designated as cisZOG1 and cisZOG2.[5][7]

-

N-Glucosylation: N-glucosylation, typically at the N7 or N9 position of the adenine ring, is generally considered an irreversible inactivation step.

Irreversible Degradation by Cytokinin Oxidase/Dehydrogenase (CKX)

The primary route for the irreversible degradation of cytokinins is catalyzed by the enzyme cytokinin oxidase/dehydrogenase (CKX). This enzyme cleaves the N6-isoprenoid side chain of cytokinins, leading to the formation of adenine or adenosine and the corresponding aldehyde. The substrate specificity of different CKX isozymes varies, and some have been shown to effectively degrade cis-zeatin and its riboside.[8]

The Question of cis-trans Isomerization

The potential for in vivo conversion of this compound to the more active trans-zeatin riboside has been a subject of investigation. While a cis-trans isomerase has been partially purified from the immature seeds of Phaseolus vulgaris, evidence for widespread and significant isomerization in other plant systems remains limited.[9] Tracer experiments in rice have indicated that isomerization of cZR to tZR derivatives is a minor metabolic pathway.[1][3]

Below is a diagrammatic representation of the key metabolic pathways of this compound.

Caption: Experimental workflow for cZR metabolism analysis.

Detailed Experimental Protocols

For in vivo metabolic studies, plant material (e.g., Arabidopsis thaliana seedlings, rice shoots) is grown under controlled conditions. To trace the metabolic fate of cZR, stable isotope-labeled standards, such as deuterium-labeled cZR ([2H5]cZR), can be introduced to the growth medium. [10]This allows for the differentiation of endogenous and exogenously supplied cytokinins and their metabolites during mass spectrometry analysis.

Rationale: The choice of extraction solvent is critical to prevent enzymatic degradation of cytokinins during the procedure. A modified Bieleski's solvent is effective in suppressing the dephosphorylation of cytokinin nucleotides. [2] Protocol:

-

Harvest plant tissue (typically 100-500 mg fresh weight) and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Homogenize the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

-

Add 1 mL of cold (-20°C) modified Bieleski's extraction buffer (methanol:water:formic acid, 15:4:1, v/v/v) to the homogenized tissue.

-

Add a known amount of a suite of deuterium-labeled cytokinin internal standards to each sample for accurate quantification.

-

Incubate the mixture at -20°C for at least 1 hour with occasional vortexing.

-

Centrifuge at 15,000 x g for 15 minutes at 4°C.

-

Collect the supernatant. Re-extract the pellet with another 0.5 mL of cold extraction buffer, centrifuge again, and pool the supernatants.

Rationale: Plant extracts contain numerous compounds that can interfere with mass spectrometry analysis. SPE is a crucial step to purify and concentrate cytokinins from the crude extract. A mixed-mode cation exchange (MCX) SPE cartridge is often used for its ability to retain and elute cytokinins with high recovery. [2] Protocol:

-

Condition an Oasis MCX SPE cartridge (30 mg) by washing with 1 mL of methanol followed by 1 mL of water.

-

Dilute the pooled supernatant from the extraction step with 1 mL of water.

-

Load the diluted extract onto the conditioned MCX cartridge.

-

Wash the cartridge with 1 mL of 1 M formic acid to remove acidic and neutral interfering compounds.

-

Wash the cartridge with 1 mL of methanol to remove further impurities.

-

Elute the cytokinins with 2 mL of 0.35 M NH4OH in 60% methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum concentrator.

-

Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase for UPLC-MS/MS analysis.

Rationale: Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for the sensitive and specific quantification of cytokinins. [11][12][13]The use of a high-resolution mass spectrometer allows for accurate mass measurements and confident identification of metabolites.

Instrumentation and Parameters:

-

UPLC System: A system equipped with a C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the compounds, followed by a wash and re-equilibration step.

-

Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Orbitrap) operated in positive electrospray ionization (ESI+) mode.

-

Data Acquisition: Multiple Reaction Monitoring (MRM) is used for targeted quantification on a triple quadrupole instrument, where specific precursor-to-product ion transitions for each analyte are monitored. For cZR, a common transition is m/z 352.2 -> 220.1. [1] Table 1: Example MRM Transitions for cZR and its Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound (cZR) | 352.2 | 220.1 |

| cis-Zeatin (cZ) | 220.1 | 136.1 |

| cis-Zeatin-O-glucoside (cZOG) | 382.2 | 220.1 |

| [2H5]cZR (Internal Standard) | 357.2 | 225.1 |

Data Analysis: The concentration of each cytokinin is determined by comparing the peak area of the endogenous compound to the peak area of its corresponding deuterated internal standard.

Rationale: This assay measures the activity of cisZOG by incubating a protein extract with radiolabeled cis-zeatin and the sugar donor UDP-glucose. The formation of the glucosylated product is then quantified. [5] Protocol:

-

Prepare a protein extract from the plant tissue of interest.

-

The reaction mixture (total volume 150 µL) should contain:

-

0.1 M Tris-HCl, pH 7.5

-

10 mM MgCl2

-

4 mM UDP-glucose

-

10 µM cis-[3H]zeatin (as substrate)

-

Protein extract (e.g., 50 µg total protein)

-

-

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding 800 µL of cold 95% ethanol.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant by HPLC with a radioactivity detector to separate and quantify the radiolabeled cis-zeatin-O-glucoside product.

Conclusion and Future Perspectives

The study of this compound metabolism is a rapidly evolving field. While once considered of minor importance, cZR and its derivatives are now recognized as integral components of the complex cytokinin network that governs plant life. The methodologies outlined in this guide provide a robust framework for researchers to explore the in vivo dynamics of cZR. Future research will likely focus on elucidating the specific roles of cis-zeatin-type cytokinins in stress responses, developmental transitions, and their interactions with other hormonal pathways. The continued development of advanced analytical techniques, including high-resolution mass spectrometry and in vivo imaging, will undoubtedly provide deeper insights into the subcellular localization and temporal dynamics of cZR metabolism. This knowledge will be invaluable for the rational design of strategies to modulate cytokinin activity for crop improvement and other biotechnological applications.

References

-

Niu, Q., Zong, Y., Qian, M., Yang, F., & Teng, Y. (2010). Simultaneous Quantitative Determination of Major Plant Hormones in Pear Flowers and Fruit by UPLC/ESI–MS/MS. Analytical Methods, 2(1), 1-1. [Link]

-

Kojima, M., Kamada-Nobusada, T., Komatsu, H., Takei, K., Kuroha, T., Mizutani, M., ... & Sakakibara, H. (2012). Cytokinin activity of cis-zeatin and phenotypic alterations induced by overexpression of putative cis-zeatin-O-glucosyltransferase in rice. Plant physiology, 160(1), 319-331. [Link]

-

Veach, Y. K., Martin, R. C., Mok, D. W., Malbeck, J., Vankova, R., & Mok, M. C. (2003). O-glucosylation of cis-zeatin in maize. Characterization of genes, enzymes, and endogenous cytokinins. Plant physiology, 131(3), 1374-1380. [Link]

-

Schäfer, M., Brütting, C., Meza-Canales, I. D., Kawa, D., & Baldwin, I. T. (2015). Cytokinin Analysis: Sample Preparation and Quantification. Bio-protocol, 5(19). [Link]

-

Bassil, N. V., Mok, D. W., & Mok, M. C. (1993). Partial purification of a cis-trans-isomerase of zeatin from immature seed of Phaseolus vulgaris L. Plant physiology, 102(3), 867-872. [Link]

- Schmitz, R. Y., Skoog, F., Hecht, S. M., & Leonard, N. J. (1972).

-

Emery, R. J. N., Leport, L., Barton, J. E., Turner, N. C., & Atkins, C. A. (1998). cis-Isomers of Cytokinins Predominate in Chickpea Seeds throughout Their Development. Plant Physiology, 117(4), 1519-1527. [Link]

- Kieber, J. J., & Schaller, G. E. (2018). Cytokinin signaling in plant development. Development, 145(4), dev149344.

- Gajdošová, S., Spíchal, L., Kamínek, M., Hoyerová, K., Novák, O., Dobrev, P. I., ... & Strnad, M. (2011). Distribution, biological activities, metabolism, and the conceivable function of cis-zeatin-type cytokinins in plants. Journal of experimental botany, 62(8), 2827-2840.

-

Svačinová, J., Novák, O., Plačková, L., Lenobel, R., Holubová, K., Mik, V., ... & Doležal, K. (2012). A new approach for cytokinin isolation from Arabidopsis tissues using miniaturized purification: pipette tip solid-phase extraction. Plant methods, 8(1), 1-11. [Link]

-

Chen, M. L., & Li, W. (2021). Development and Validation of a UPLC-MS/MS Method for the Quantitative Determination and Pharmacokinetic Analysis of Cirsimarin in Rat Plasma. Molecules, 26(12), 3538. [Link]

-

Novák, O., Tarkowski, P., Tarkowská, D., Doležal, K., Strnad, M., & Sandberg, G. (2008). An improved in vivo deuterium labeling method for measuring the biosynthetic rate of cytokinins. Molecules, 13(10), 2496-2511. [Link]

-

Kudo, T., Kiba, T., & Sakakibara, H. (2012). Cytokinin activity of cis-zeatin and phenotypic alterations induced by overexpression of putative cis-zeatin-O-glucosyltransferase in rice. Plant physiology, 160(1), 319-331. [Link]

-

Takei, K., Yamaya, T., & Sakakibara, H. (2003). A method for separation and determination of cytokinin nucleotides from plant tissues. Journal of plant research, 116(3), 265-269. [Link]

-

Veach, Y. K., Martin, R. C., Mok, D. W., Malbeck, J., Vankova, R., & Mok, M. C. (2003). O-glucosylation of cis-zeatin in maize. Characterization of genes, enzymes, and endogenous cytokinins. Plant physiology, 131(3), 1374-1380. [Link]

- Martin, R. C., Mok, M. C., Habben, J. E., & Mok, D. W. S. (2005). A maize cytokinin gene encoding an O-glucosyltransferase specific to cis-zeatin. Proceedings of the National Academy of Sciences, 102(24), 8782-8787.

-

Svačinová, J., Novák, O., Plačková, L., Lenobel, R., Holubová, K., Mik, V., ... & Doležal, K. (2012). A new approach for cytokinin isolation from Arabidopsis tissues using miniaturized purification: pipette tip solid-phase extraction. Plant methods, 8(1), 1-11. [Link]

-

Hoyerová, K., Gaudinová, A., Malbeck, J., Dobrev, P. I., Kocábek, T., Solcová, B., ... & Kamínek, M. (2006). Efficiency of different methods of extraction and purification of cytokinins. Journal of chromatography A, 1120(1-2), 147-155. [Link]

-

Kudo, T., Kiba, T., & Sakakibara, H. (2012). Cytokinin activity of cis-zeatin and phenotypic alterations induced by overexpression of putative cis-zeatin-O-glucosyltransferase in rice. Plant physiology, 160(1), 319-331. [Link]

-

Novák, O., Tarkowski, P., Tarkowská, D., Doležal, K., Strnad, M., & Sandberg, G. (2008). An improved in vivo deuterium labeling method for measuring the biosynthetic rate of cytokinins. Molecules, 13(10), 2496-2511. [Link]

- Pan, X., Chen, Z. J., & Li, Y. (2010). A rapid method for quantifying RNA and phytohormones from a small amount of plant tissue. Plant molecular biology reporter, 28(2), 243-249.

- Frébort, I., Šebela, M., Galuszka, P., Werner, T., Schmülling, T., & Peč, P. (2002). Cytokinin oxidase/cytokinin dehydrogenase assay: optimized procedures and applications. Analytical biochemistry, 306(1), 1-7.

-

Bassil, N. V., Mok, D. W., & Mok, M. C. (1993). Partial purification of a cis-trans-isomerase of zeatin from immature seed of Phaseolus vulgaris L. Plant physiology, 102(3), 867-872. [Link]

-

Martin, R. C., Mok, M. C., & Mok, D. W. (2001). A maize cytokinin gene encoding an O-glucosyltransferase specific to cis-zeatin. Proceedings of the National Academy of Sciences, 98(10), 5922-5926. [Link]

-

Bilyeu, K. D., Cole, J. L., Laskey, J. G., Riekhof, W. R., Esparza, T. J., & Kramer, D. M. (2001). The cytokinin oxidase/dehydrogenase CKX1 is a membrane-bound protein requiring homooligomerization in the endoplasmic reticulum for its cellular activity. Plant physiology, 125(1), 378-386. [Link]

-

Åstot, C., Dolezal, K., Nordström, A., Wang, Q., Kunkel, T., Moritz, T., ... & Sandberg, G. (2000). Deuterium in vivo labelling of cytokinins in Arabidopsis thaliana analysed by capillary liquid chromatography/frit-fast atom bombardment mass spectrometry. Journal of mass spectrometry, 35(6), 754-761. [Link]

-

Holub, J., Farrow, S. C., & Emery, R. J. N. (2021). Beyond expectations: the development and biological activity of cytokinin oxidase/dehydrogenase inhibitors. Biochemical Society Transactions, 49(6), 2617-2628. [Link]

-

Martin, R. C., Mok, M. C., Habben, J., & Mok, D. W. S. (2001). Mass spectra of (A) reaction product obtained from incubating cis-zeatin with recombinant protein and (B) O-glucosyl-trans-zeatin standard. [Link]

-

Gu, R., Yang, Y., & Zhang, X. (2004). Structure and function of cytokinin oxidase/dehydrogenase genes of maize, rice, Arabidopsis and other species. Journal of integrative plant biology, 46(7), 767-777. [Link]

-

Tarkowski, P., Floková, K., Václavíková, K., Jaworek, P., Raus, M., & Novák, O. (2011). An improved in vivo deuterium labeling method for measuring the biosynthetic rate of cytokinins. Diva-Portal.org. [Link]

-

Struk, M., Herty, P., & Jedelská, T. (2020). Cytokinin oxidase/dehydrogenase (CKX) activity of L. maculans. The enzyme assay was carried out in vitro using the protein preparation of 7-day-old mycelium, incubated with [2-³H]-labeled CK substrates (iP, tZ, or cZ) in MES-NaOH (pH 5.7) or TAPS-NaOH (pH 8.5) buffers. [Link]

-

Emery, R. J. N., Leport, L., Barton, J. E., Turner, N. C., & Atkins, C. A. (1998). cis-Isomers of Cytokinins Predominate in Chickpea Seeds throughout Their Development. Plant Physiology, 117(4), 1519-1527. [Link]

-

Cai, Y., Wang, M., & Chen, X. (2015). Development of a novel UPLC-MS/MS method for the simultaneously quantification of Polydatin and Resveratrol in plasma: Application to a pharmacokinetic study in rats. Journal of pharmaceutical and biomedical analysis, 114, 255-260. [Link]

-

Profacgen. (n.d.). Cytokinin Oxidase (CKO/CKX) Activity Assay Kit (OSRAC-K011M). [Link]

-

Antoniadi, I., Plačková, L., Simonovik, B., Vain, T., collapses, P., Turnbull, C., ... & Ljung, K. (2020). IPT9, a cis-zeatin cytokinin biosynthesis gene, promotes root growth. Frontiers in plant science, 11, 563. [Link]

-

Sharma, A., & Sharma, R. (2022). Integrated GC-MS and UPLC-ESI-QTOF-MS based untargeted metabolomics analysis of in vitro raised tissues of Digitalis purpurea L. Semantic Scholar. [Link]

Sources

- 1. Cytokinin Activity of cis-Zeatin and Phenotypic Alterations Induced by Overexpression of Putative cis-Zeatin-O-glucosyltransferase in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cytokinin activity of cis-zeatin and phenotypic alterations induced by overexpression of putative cis-Zeatin-O-glucosyltransferase in rice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. O-Glucosylation of cis-Zeatin in Maize. Characterization of Genes, Enzymes, and Endogenous Cytokinins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cis-Isomers of Cytokinins Predominate in Chickpea Seeds throughout Their Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Efficiency of different methods of extraction and purification of cytokinins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Partial Purification of a cis-trans-Isomerase of Zeatin from Immature Seed of Phaseolus vulgaris L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An Improved in Vivo Deuterium Labeling Method for Measuring the Biosynthetic Rate of Cytokinins [mdpi.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Development and Validation of a UPLC-MS/MS Method for the Quantitative Determination and Pharmacokinetic Analysis of Cirsimarin in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of a novel UPLC-MS/MS method for the simultaneously quantification of Polydatin and Resveratrol in plasma: Application to a pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Edged Sword: A Technical Guide to cis-Zeatin Riboside in Plant-Pathogen Interactions

Abstract

Cytokinins, a class of phytohormones traditionally associated with growth and development, are now recognized as critical modulators of plant immunity. Among them, cis-zeatin (cZ) and its riboside (cZR) have emerged from the shadow of their more active trans-isomers to reveal a nuanced and significant role in the complex interplay between plants and pathogens. This technical guide provides an in-depth exploration of cis-zeatin riboside's function in plant defense. We dissect its unique biosynthesis via the tRNA degradation pathway, trace its signal transduction through the canonical two-component system, and illuminate its complex crosstalk with the primary defense hormones, salicylic and jasmonic acid. Furthermore, we examine the strategies employed by microbial pathogens to manipulate cZR levels, turning a host defense signal into a tool for virulence. This guide is intended for researchers and drug development professionals, providing not only a comprehensive mechanistic overview but also detailed, field-proven protocols for the accurate quantification of cZR, the assessment of pathogen virulence, and the analysis of defense-related gene expression.

Introduction: Beyond Growth—Cytokinins as Immune Regulators

For decades, the study of cytokinins (CKs) was dominated by their profound effects on cell division, shoot formation, and senescence delay.[1] However, a growing body of evidence has repositioned these molecules as integral components of the plant's defense arsenal.[2] Plants under biotic stress exhibit significant alterations in their cytokinin profiles, and reciprocally, manipulation of cytokinin levels can drastically alter the outcome of a host-pathogen interaction.[3][4]

While highly active cytokinins like trans-zeatin (tZ) have been shown to induce resistance, particularly against biotrophic pathogens, the function of the ubiquitously found cis-zeatin (cZ) and its riboside, cZR, has been more enigmatic.[5] Historically considered a low-activity byproduct, cZR is now understood to be a key stress-response molecule, accumulating significantly under both biotic and abiotic pressures.[2][4] Its role is not that of a simple activator but a sophisticated modulator, fine-tuning the plant's response to different types of pathogens and influencing the delicate balance between growth and defense. This guide delves into the core mechanisms governing the function of cZR in these critical interactions.

The Molecular Lifecycle of this compound

The origin and fate of cZR are distinct from the de novo synthesis pathways of tZ-type cytokinins, a critical distinction that underpins its unique role in stress physiology.

Biosynthesis: A Pathway Rooted in tRNA Degradation

Unlike tZ, which is synthesized via the isopentenylation of ATP/ADP by adenylate-isopentenyltransferases (IPTs), cZ and cZR are primarily derived from the turnover of tRNA.[6] Specific tRNA molecules, particularly those recognizing codons starting with uridine (UNN), contain a prenylated adenosine residue at position 37, adjacent to the anticodon.[7]

The key enzymatic steps are:

-

Prenylation of tRNA: tRNA-isopentenyltransferases (tRNA-IPTs), such as AtIPT2 and AtIPT9 in Arabidopsis, catalyze the transfer of an isopentenyl group from dimethylallyl diphosphate (DMAPP) to the N6 position of adenosine-37 in the tRNA molecule.[8]

-

Hydroxylation: The prenyl side chain of the modified adenosine within the tRNA can be hydroxylated, leading to the formation of a cZ precursor.[7]

-

tRNA Degradation: During normal cellular turnover or under stress conditions that accelerate this process, the tRNA molecule is degraded by nucleases. While the specific enzymes responsible for the final release of cZR or cZ are not yet fully elucidated, this degradation liberates the modified nucleosides, providing a pool of cZR to the cell.[6]

Caption: Simplified model of cZR-mediated crosstalk with SA and JA defense pathways.

Pathogen Manipulation of the cZR Axis

The central role of cytokinins in regulating plant physiology makes them a prime target for manipulation by pathogens. Many microbes have evolved the ability to synthesize their own cytokinins or to modulate the host's cytokinin metabolism to promote virulence.

[9]* Biotrophic and Gall-Forming Pathogens: Pathogens like Rhodococcus fascians, the causative agent of leafy gall disease, carry a virulence plasmid containing a fas operon. This operon includes genes for an isopentenyltransferase (FasD), a cytokinin oxidase/dehydrogenase (FasE), and a phosphoribohydrolase (FasF), enabling the bacterium to secrete a cocktail of cytokinins, including isopentenyladenine, tZ, and cZ. T[9]his hormonal mix overrides the plant's normal development, inducing the formation of leafy galls that serve as a nutrient-rich niche for the pathogen. T[10]he presence of cZ and its degradation-resistant 2-methylthio derivatives in this mix is thought to contribute to the persistent stimulation of host cell proliferation. *[1] Necrotrophic Pathogens: The dramatic accumulation of host-derived cZR during infection by the necrotroph Botrytis cinerea suggests a different dynamic. W[11]hile the plant may produce cZR as part of a defense response, the pathogen may benefit from the associated physiological changes, such as altered nutrient allocation, that could support its lifestyle on dying tissue.

Core Experimental Methodologies

Investigating the role of cZR in plant-pathogen interactions requires precise and validated methodologies. Here, we provide step-by-step protocols for three fundamental workflows.

Quantification of cZR by LC-MS/MS

Causality: Accurate quantification of femtomolar concentrations of phytohormones from a complex plant matrix necessitates a robust extraction method to maximize recovery, a purification step to remove interfering compounds, and a highly sensitive detection method. This protocol utilizes a modified Bieleski buffer optimized for cytokinin extraction, followed by Solid-Phase Extraction (SPE) for cleanup and concentration, and detection by tandem mass spectrometry (LC-MS/MS), which provides unparalleled specificity and sensitivity.

-

Sample Collection & Homogenization:

-

Harvest 50-100 mg of plant tissue (e.g., infected and control leaves) and immediately freeze in liquid nitrogen to halt metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

-

Add 1 mL of pre-chilled (-20°C) extraction buffer (methanol:water:formic acid, 15:4:1 v/v/v) containing a known amount of deuterated internal standards (e.g., D5-cZR) for accurate quantification.

-

Vortex thoroughly and incubate for 1 hour at -20°C with occasional shaking.

-

-

Extraction & Phase Separation:

-

Centrifuge at 15,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant into a new tube.

-

Re-extract the pellet with 0.5 mL of the same extraction buffer, centrifuge again, and pool the supernatants.

-

-

Solid-Phase Extraction (SPE) Cleanup:

-

Evaporate the pooled supernatant to the aqueous phase under a stream of nitrogen or using a vacuum concentrator.

-

Adjust the pH of the remaining aqueous solution to ~2.5-3.0 with formic acid.

-

Condition a C18 SPE cartridge (e.g., 100 mg) with 1 mL methanol followed by 1 mL of acidified water (pH 3.0).

-

Load the sample onto the cartridge.

-

Wash the cartridge with 1 mL of acidified water to remove polar impurities.

-

Elute the cytokinins with 1 mL of 80% methanol.

-

-

LC-MS/MS Analysis:

-

Evaporate the eluate to dryness and resuspend in 100 µL of the initial mobile phase (e.g., 5% acetonitrile with 0.1% formic acid).

-

Inject 5-10 µL onto a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Perform chromatographic separation using a gradient of mobile phase A (water + 0.1% formic acid) and mobile phase B (acetonitrile + 0.1% formic acid).

-

Analyze the eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for cZR and its deuterated internal standard.

-

Quantify cZR by comparing the peak area ratio of the endogenous compound to the internal standard against a standard curve.

-

Pseudomonas syringae Pathogenicity Assay

Causality: This assay directly measures the outcome of the plant-pathogen interaction by quantifying the pathogen's ability to proliferate within the host tissue. Syringe infiltration bypasses the pre-invasive defenses of the cuticle and stomata, allowing for a standardized initial inoculum in the apoplast. Subsequent bacterial counting provides a robust quantitative measure of host susceptibility or resistance.

-

Bacterial Culture Preparation:

-

Streak Pseudomonas syringae pv. tomato DC3000 from a glycerol stock onto a King's B agar plate containing the appropriate antibiotic (e.g., rifampicin 50 µg/mL). Incubate at 28°C for 2 days.

-

Inoculate a single colony into 5 mL of liquid King's B medium and grow overnight at 28°C with shaking (200 rpm).

-

Pellet the bacteria by centrifugation (e.g., 3000 x g for 10 minutes at room temperature).

-

Wash the pellet twice with sterile 10 mM MgCl₂.

-

Resuspend the pellet in 10 mM MgCl₂ and adjust the optical density at 600 nm (OD₆₀₀) to 0.2. This corresponds to approximately 1 x 10⁸ colony-forming units (CFU)/mL.

-

Prepare the final inoculum by diluting the bacterial suspension to an OD₆₀₀ of 0.001 (for disease symptom visualization) or 0.0002 (for bacterial growth curves) in 10 mM MgCl₂.

-

-

Leaf Infiltration:

-

Use a 1 mL needleless syringe to draw up the bacterial suspension.

-

Select fully expanded leaves of 4-5 week old Arabidopsis plants.

-

Gently press the tip of the syringe against the abaxial (underside) of the leaf and slowly infiltrate the suspension into the leaf apoplast until a water-soaked area is visible. Infiltrate at least 3-4 leaves per plant.

-

-

Bacterial Titer Quantification (3 days post-infection):

-

Using a 6 mm cork borer, collect two leaf discs from the infiltrated area of each leaf.

-

Surface sterilize the leaf discs by washing in 10% bleach for 1 minute, followed by three rinses with sterile distilled water.

-

Place the two leaf discs into a 2 mL microcentrifuge tube containing two sterile metal beads and 500 µL of 10 mM MgCl₂.

-

Homogenize the tissue using a bead beater for 2 minutes at high speed.

-

Create a 10-fold serial dilution series (10⁻¹ to 10⁻⁶) of the homogenate in 10 mM MgCl₂.

-

Spot 10 µL of each dilution onto King's B agar plates with the appropriate antibiotic.

-

Incubate the plates at 28°C for 2 days.

-

Count the number of colonies on the plates with a countable number of CFUs (e.g., 20-200 colonies).

-

Calculate the bacterial titer as CFU per cm² of leaf area.

-

Defense Gene Expression Analysis by qRT-PCR

Causality: To understand the molecular mechanisms underlying cZR's effect on immunity, it is essential to measure the transcriptional response of key defense-related genes. qRT-PCR is a highly sensitive and specific method for quantifying gene expression. This protocol ensures reliability through careful RNA extraction, quality control, and normalization to stably expressed reference genes.

[2]Protocol:

-

RNA Extraction:

-

Harvest plant tissue (e.g., 100 mg) at desired time points after pathogen infection or hormone treatment and immediately freeze in liquid nitrogen.

-

Extract total RNA using a commercial plant RNA extraction kit or a TRIzol-based method, following the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio of ~2.0) and by running an aliquot on an agarose gel to check for intact ribosomal RNA bands.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers, following the kit manufacturer's protocol.

-

-

Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mix in a total volume of 10-20 µL. A typical reaction includes: 1X SYBR Green Master Mix, 300-500 nM of each forward and reverse gene-specific primer, and diluted cDNA template (e.g., 1 µL of a 1:10 dilution).

-

Design primers to amplify 100-200 bp fragments of target genes (e.g., cytokinin signaling genes like ARR5, SA marker gene PR1, JA marker gene PDF1.2) and at least two reference genes (e.g., ACTIN2, UBQ10).

-

Run the qPCR on a real-time PCR cycler using a standard program: 95°C for 5 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplification product.

-

-

Data Analysis:

-

Determine the quantification cycle (Cq) value for each reaction.

-

Calculate the relative expression of target genes using the 2^(-ΔΔCq) method. Normalize the Cq value of the target gene to the geometric mean of the Cq values of the reference genes.

-

Data Presentation and Interpretation

Quantitative data is essential for understanding the dynamics of cZR in plant immunity. The following table summarizes representative data on cytokinin changes following infection with a necrotrophic pathogen.

Table 1: Endogenous Cytokinin Levels in Arabidopsis thaliana Leaves Following Infection with the Necrotrophic Fungus Botrytis cinerea. Data adapted from Reusche et al. (2021).

[11]| Cytokinin Metabolite | Time Post-Inoculation (h) | Concentration (ng/g Fresh Weight) ± SE (Mock) | Concentration (ng/g Fresh Weight) ± SE (B. cinerea) | Fold Change (Infected/Mock) | | :--- | :--- | :--- | :--- | :--- | | cis-Zeatin (cZ) | 24 | < LOD | 0.25 ± 0.08 | - | | | 48 | < LOD | 0.72 ± 0.15 | - | | This compound (cZR) | 24 | 0.48 ± 0.05 | 0.89 ± 0.11 | 1.85 | | | 48 | 0.41 ± 0.06 | 2.46 ± 0.32 | 6.00 | | trans-Zeatin (tZ) | 24 | 0.15 ± 0.03 | 0.38 ± 0.07 | 2.53 | | | 48 | 0.12 ± 0.02 | 0.55 ± 0.09 | 4.58 | | trans-Zeatin Riboside (tZR) | 24 | 1.25 ± 0.14 | 0.65 ± 0.09 | 0.52 | | | 48 | 1.10 ± 0.11 | 0.32 ± 0.05 | 0.29 |

LOD: Limit of Detection

Interpretation: The data clearly show a dramatic and specific accumulation of cZ and cZR at 24 and particularly 48 hours post-inoculation with B. cinerea. This contrasts with tZR, the level of which decreases significantly. This differential regulation highlights the specific induction of the tRNA-degradation pathway for cZR biosynthesis during necrotrophic attack and points to a distinct role for cis-zeatins in this type of immune response.

Conclusion and Future Directions

This compound is no longer a peripheral player in the study of plant-pathogen interactions. Its unique biosynthetic origin, tied to the fundamental process of tRNA turnover, positions it as a sensitive indicator of cellular stress. While often less potent than its trans-isomer in classical growth assays, its accumulation during infection and its ability to modulate the SA and JA signaling pathways demonstrate its critical role in tailoring the plant's immune response. Pathogens, in turn, have co-opted this signaling system, with virulent strains like Rhodococcus fascians deploying their own cytokinin cocktails to commandeer host development.

Future research should focus on identifying the specific tRNA-degrading enzymes that release cZR, which would provide powerful genetic tools for manipulating its endogenous levels. Further dissection of the molecular nodes connecting cytokinin signaling components with the SA and JA pathways will be crucial to understanding how plants balance the competing demands of growth and defense. As we continue to unravel the complexities of this dual-edged sword, the targeted modulation of the cZR axis may offer novel strategies for developing broad-spectrum disease resistance in crops.

References

-

Pertry, I., et al. (2009). Identification of Rhodococcus fascians cytokinins and their modus operandi to reshape the plant. Proceedings of the National Academy of Sciences, 106(3), 929-934. [Link]

-

Kudo, T., et al. (2012). Cytokinin Activity of cis-Zeatin and Phenotypic Alterations Induced by Overexpression of Putative cis-Zeatin-O-glucosyltransferase in Rice. Plant Physiology, 160(1), 319-331. [Link]

-

Schäfer, M., et al. (2015). The role of cis-zeatin-type cytokinins in plant growth regulation and mediating responses to environmental interactions. Journal of Experimental Botany, 66(16), 4873-4884. [Link]

-

Kieber, J. J., & Schaller, G. E. (2018). Cytokinin signaling in plant development. Development, 145(4), dev149344. [Link]

-

Romanov, G. A., et al. (2006). Biochemical characteristics and ligand-binding properties of Arabidopsis cytokinin receptor AHK3 compared to CRE1/AHK4 as revealed by a direct binding assay. Journal of Experimental Botany, 57(15), 4051-4058. [Link]

-

Novák, O., et al. (2003). Quantitative analysis of cytokinins in plants by liquid chromatography–single-quadrupole mass spectrometry. Analytica Chimica Acta, 480(2), 207-218. [Link]

-

Gajdošová, S., et al. (2011). Distribution, biological activities, metabolism, and the conceivable function of cis-zeatin-type cytokinins in plants. Journal of Experimental Botany, 62(8), 2827-2840. [Link]

-

Skoog, F., & Armstrong, D. J. (1970). Cytokinins. Annual Review of Plant Physiology, 21(1), 359-384. [Link]

-

Großkinsky, D. K., et al. (2013). Cis- and trans-zeatin differentially modulate plant immunity. Plant Signaling & Behavior, 8(10), e25876. [Link]

-

Miyawaki, K., et al. (2006). Roles of Arabidopsis ATP/ADP isopentenyltransferases and tRNA isopentenyltransferases in cytokinin biosynthesis. Proceedings of the National Academy of Sciences, 103(44), 16598-16603. [Link]

-

Reusche, M., et al. (2021). Diversified Regulation of Cytokinin Levels and Signaling During Botrytis cinerea Infection in Arabidopsis. International Journal of Molecular Sciences, 22(4), 1733. [Link]

-

Liu, X., et al. (2015). Bacterial Leaf Infiltration Assay for Fine Characterization of Plant Defense Responses using the Arabidopsis thaliana-Pseudomonas syringae Pathosystem. Journal of Visualized Experiments, (104), e53364. [Link]

-

To, J. P., et al. (2004). Type-A Arabidopsis Response Regulators Are Partially Redundant Negative Regulators of Cytokinin Signaling. The Plant Cell, 16(3), 658-671. [Link]

-

Schäfer, M., et al. (2015). The role of cis-zeatin-type cytokinins in plant growth regulation and mediating responses to environmental interactions. Journal of Experimental Botany, 66(16), 4873-4884. [Link]

-

Kieber, J. J., & Schaller, G. E. (2014). Cytokinins. The Arabidopsis Book, 12, e0168. [Link]

-

Miyawaki, K., et al. (2006). Roles of Arabidopsis ATP/ADP isopentenyltransferases and tRNA isopentenyltransferases in cytokinin biosynthesis. PNAS, 103(44), 16598-16603. [Link]

-

Glazebrook, J. (2005). Contrasting mechanisms of defense against biotrophic and necrotrophic pathogens. Annual Review of Phytopathology, 43, 205-227. [Link]

-

Bustin, S. A., et al. (2009). The MIQE guidelines: minimum information for publication of quantitative real-time PCR experiments. Clinical Chemistry, 55(4), 611-622. [Link]

-

To, J. P., & Kieber, J. J. (2008). Cytokinin signaling: two-components and more. Trends in Plant Science, 13(2), 85-92. [Link]

-

Antoniadi, I., et al. (2015). Cell-type-specific cytokinin distribution within the arabidopsis primary root apex. The Plant Cell, 27(7), 1955-1967. [Link]

-

Köllmer, I., et al. (2014). A role for cis-zeatin-type cytokinins in xylem specification. Plant Physiology, 164(4), 1999-2010. [Link]

-

Katagiri, F., et al. (2002). A robust and sensitive assay for pathogen growth in Arabidopsis thaliana. The Plant Journal, 32(2), 299-306. [Link]

-

Veach, Y. K., et al. (2003). A maize O-glucosyltransferase catalyzes the conjugation of cis-zeatin and dihydrozeatin. Phytochemistry, 64(6), 1139-1145. [Link]

-

Pertry, I., et al. (2010). Rhodococcus fascians Impacts Plant Development Through the Dynamic Fas-Mediated Production of a Cytokinin Mix. Molecular Plant-Microbe Interactions, 23(10), 1345-1355. [Link]

-

Schaller, G. E., et al. (2018). Role of the Cytokinin-Activated Type-B Response Regulators in Hormone Crosstalk. Plants, 7(3), 67. [Link]

-

Melotto, M., et al. (2017). Surface Inoculation and Quantification of Pseudomonas syringae Population in the Arabidopsis Leaf Apoplast. Bio-protocol, 7(5), e2178. [Link]

-

Spíchal, L., et al. (2004). The Arabidopsis Histidine Kinases AHK2 and AHK3 Differ in Subcellular Localization and Their Activities in Cytokinin Perception. Plant Physiology, 135(2), 1048-1058. [Link]

-

Mur, L. A., et al. (2006). The outcomes of concentration-specific interactions between salicylate and jasmonate signaling include synergy, antagonism, and oxidative stress leading to cell death. The Plant Journal, 47(3), 398-412. [Link]

-

Werner, T., et al. (2001). Regulation of plant growth by cytokinin. Proceedings of the National Academy of Sciences, 98(18), 10487-10492. [Link]

-

Vlot, A. C., et al. (2009). Salicylic acid is a key signal in plant defence. Annual Review of Phytopathology, 47, 177-206. [Link]

-

Choi, J., et al. (2010). The cytokinin-responsive type-B response regulator ARR2 is a positive regulator of plant immunity. Plant Physiology, 154(4), 1934-1947. [Link]

-

Kudo, T., et al. (2012). Cytokinin activity of cis-zeatin and phenotypic alterations induced by overexpression of putative cis-zeatin-O-glucosyltransferase in rice. Plant Physiology, 160(1), 319-331. [Link]

-

Stempfl, T., et al. (2016). Modulation of the Hormone Setting by Rhodococcus fascians Results in Ectopic KNOX Activation in Arabidopsis. The Plant Cell, 28(11), 2749-2767. [Link]

-

Jang, G., et al. (2020). Crosstalk with Jasmonic Acid Integrates Multiple Responses in Plant Development. International Journal of Molecular Sciences, 21(1), 305. [Link]

-

Zhu, Q., et al. (2023). Single-cell profiling of Arabidopsis leaves to Pseudomonas syringae infection. Cell Reports, 42(8), 112942. [Link]

-

Naseem, M., et al. (2012). Two-Component Elements Mediate Interactions between Cytokinin and Salicylic Acid in Plant Immunity. PLoS Pathogens, 8(1), e1002448. [Link]

-

Argueso, C. T., et al. (2012). Two-component elements mediate interactions between cytokinin and salicylic acid in plant immunity. PLoS Pathogens, 8(1), e1002448. [Link]

Sources

- 1. pnas.org [pnas.org]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Design and Sampling Plan Optimization for RT-qPCR Experiments in Plants: A Case Study in Blueberry [frontiersin.org]

- 4. The role of cis-zeatin-type cytokinins in plant growth regulation and mediating responses to environmental interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bacterial Leaf Infiltration Assay for Fine Characterization of Plant Defense Responses using the Arabidopsis thaliana-Pseudomonas syringae Pathosystem - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Type-A Arabidopsis Response Regulators Are Partially Redundant Negative Regulators of Cytokinin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dissertation or Thesis | The mechanism of type-A Arabidopsis response regulators in cytokinin signaling in Arabidopsis thaliana | ID: bn999681t | Carolina Digital Repository [cdr.lib.unc.edu]

- 9. researchgate.net [researchgate.net]

- 10. Development and Validation of an LC–MS/MS Method for Quantifying Phytohormones Related to Tomato Shelf Life - PMC [pmc.ncbi.nlm.nih.gov]

- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 12. researchgate.net [researchgate.net]

- 13. Chemically Induced Resistance to Pathogen Infection in Arabidopsis by Cytokinin (Trans‐Zeatin) and an Aromatic Cytokinin Arabinoside - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

cis-Zeatin riboside for promoting shoot regeneration in vitro

Executive Summary

Historically, cis-zeatin riboside (cZR) was categorized as a "weak" or "inactive" cytokinin compared to its trans-isomer (tZR) or synthetic analogues like BAP.[1] This paradigm has shifted. Recent transcriptomic and physiological data reveal that cZR is not merely a degradation product but a distinct regulator active under growth-limiting conditions and abiotic stress .

This guide details the application of cZR for in vitro shoot organogenesis. Unlike trans-zeatin, which drives rapid cell division under optimal conditions, cZR is uniquely effective in recalcitrant genotypes (e.g., Solanum spp., woody plants) where maintaining tissue viability during stress-induced differentiation is critical.

Scientific Mechanism: The cis-Specific Pathway

The "Weak Activity" Myth vs. Biological Reality

While trans-zeatin is synthesized de novo via the AMP/ADP-isopentenyltransferase (IPT) pathway, cis-zeatin forms primarily through the tRNA degradation pathway (tRNA-IPTs). This evolutionary distinction is crucial. cZR accumulation correlates with developmental stages requiring resource conservation and stress defense, rather than rapid expansion.

Key Mechanistic Differentiators:

-

Receptor Specificity: cZR shows distinct affinity profiles for Histidine Kinase receptors (e.g., HK3 orthologs in rice and maize), activating specific response regulators (RRs) that balance growth with defense.

-

Stress Tolerance: cZR maintains signaling competence when high-energy synthetic cytokinins (like tZ) are metabolically downregulated.

-

Transport: cZR is a major transport form in the xylem sap, acting as a long-distance signal from root to shoot to regulate apical dominance and lateral bud outgrowth.

Visualization: Cytokinin Biosynthesis & Signaling

The following diagram illustrates the distinct biosynthetic origin of cZR compared to trans-zeatin.

Figure 1: Divergent biosynthetic pathways of trans-zeatin (growth) and cis-zeatin (stress/maintenance). Note cZR's origin from tRNA turnover.

Comparative Analysis: Selecting the Right Cytokinin

Before proceeding to the protocol, verify that cZR is the correct choice for your specific explant.

| Feature | This compound (cZR) | trans-Zeatin Riboside (tZR) | BAP (Benzylaminopurine) |

| Primary Origin | tRNA degradation | De novo synthesis (IPT) | Synthetic |

| Physiological Role | Maintenance, Stress Response, Dormancy Breaking | Rapid cell division, Active growth | Aggressive shoot induction |

| Potency | Moderate (High specificity) | High | Very High |

| Genotoxicity | Low (Natural metabolite) | Low | High (Risk of somaclonal variation) |

| Best Application | Recalcitrant species (e.g., Solanum, Woody plants), preventing hyperhydricity. | General organogenesis in responsive species. | Mass propagation of robust crops. |

| Cost | High | High | Low |

Protocol: cZR-Mediated Shoot Regeneration

Target Model: Solanum spp.[2] (Eggplant/Potato) or Recalcitrant Woody Species. Goal: High-efficiency direct organogenesis without hyperhydricity.

Reagent Preparation

Critical Safety Note: cZR is expensive and heat-sensitive. Do not autoclave cZR stock solutions.

-

Stock Solution (1.0 mg/mL):

-

Weigh 10 mg of this compound (Purity >98%).

-

Dissolve in 0.5 mL of 1N NaOH (or DMSO if preferred, though NaOH is standard for aqueous media).

-

Vortex until clear.

-

Bring volume to 10 mL with tissue-culture grade water.

-

Sterilization: Pass through a 0.22 µm PVDF syringe filter into a sterile cryovial.

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Media Formulation (Modified MS)

Prepare the basal medium. Add cZR after autoclaving when the media has cooled to 50°C.

| Component | Concentration | Notes |

| MS Basal Salts | 4.4 g/L | Full strength |

| Sucrose | 30 g/L | Carbon source |

| Meso-Inositol | 100 mg/L | |

| Thiamine HCl | 0.4 mg/L | |

| IAA (Auxin) | 0.1 - 0.5 mg/L | Optional: Synergistic with cZR |

| Agar / Phytagel | 8.0 g/L / 2.5 g/L | Solidifying agent |

| pH | 5.8 | Adjust before autoclaving |

| cZR (Filter Sterilized) | 2.0 mg/L | Add at 50°C post-autoclave |

Experimental Workflow

The following workflow utilizes cZR to induce shoots from hypocotyl or cotyledon explants.

Figure 2: Step-by-step workflow for cZR-mediated regeneration. The dark incubation phase is critical for sensitizing tissue to the cytokinin pulse.

Step-by-Step Procedure

-

Explant Preparation:

-

Germinate sterile seeds in hormone-free medium.

-

Excise cotyledons (cut in half) or hypocotyls (5-10 mm segments) from 14-21 day old seedlings.

-

Tip: Slight wounding of the explant surface increases surface area for cZR uptake.

-

-

Inoculation:

-

Place explants horizontally on the Induction Medium (MS + 2.0 mg/L cZR).

-

Ensure good contact between the cut surface and the medium.

-

-

Culture Conditions:

-

Phase 1 (Darkness): Incubate in total darkness for 3-5 days. This reduces photo-oxidative stress and sensitizes the tissue to the cytokinin.

-

Phase 2 (Light): Transfer to a 16h/8h light/dark cycle (approx. 40-60 µmol m⁻² s⁻¹) at 24°C.

-

-

Subculture:

-

Transfer explants to fresh Induction Medium every 14 days.

-

Observation: Green nodular structures (organogenic callus) should appear by week 2-3.

-

-

Harvest:

-

Once shoots reach 1-2 cm, excise them and transfer to Rooting Medium (1/2 MS + 0.5 mg/L IBA).

-

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is working (self-validating), include these controls:

-

Negative Control: Explants on Hormone-Free MS. Result: Explants should expand slightly but fail to form callus or shoots. If shoots form, your explant source has high endogenous cytokinins.

-